

Technical Application Note: 3,5-Dichloro-benzamidine

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Compound of Interest

Compound Name: 3,5-Dichloro-benzamidine

CAS No.: 188257-67-2

Cat. No.: B069900

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Experimental Protocols for Synthesis, Characterization, and Protease Inhibition

Executive Summary & Chemical Identity

3,5-Dichloro-benzamidine is a potent, reversible, competitive inhibitor of trypsin-like serine proteases. Structurally, it consists of a benzene ring substituted with chlorine atoms at the meta positions (3 and 5) and a positively charged amidine group.

This compound acts as a critical chemical probe in Fragment-Based Drug Discovery (FBDD). The amidine moiety anchors the molecule into the S1 specificity pocket of the protease (forming a salt bridge with Asp189 in trypsin or Asp189 in thrombin), while the 3,5-dichloro substitution probes the hydrophobic environment of the S1 sub-sites, often yielding higher affinity than unsubstituted benzamidine due to the "chlorine effect" (filling hydrophobic cavities and displacing water).

Chemical Characterization

Property	Detail
Chemical Name	3,5-Dichlorobenzene-carboximidamide
Precursor CAS	6575-00-4 (3,5-Dichlorobenzonitrile)
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂
Molecular Weight	189.04 g/mol (Free Base)
Solubility	Soluble in DMSO (>100 mM), Methanol; Moderate water solubility (pH dependent)
pKa (Amidine)	~11.0 (Predominantly protonated at physiological pH)
Primary Target	Serine Proteases (Trypsin, Thrombin, Factor Xa)

Synthesis Protocol: The Pinner Reaction

Objective: Synthesize **3,5-Dichloro-benzamidine** hydrochloride from 3,5-Dichlorobenzonitrile.

Rationale: The Pinner reaction is the gold-standard method for converting aromatic nitriles to amidines under mild, non-aqueous conditions, preventing hydrolysis to the amide.

Reagents & Equipment[1][6]

- Precursor: 3,5-Dichlorobenzonitrile (CAS 6575-00-4)[1][2]
- Solvent: Anhydrous Ethanol (EtOH) and Diethyl Ether (Et₂O)
- Reagent: Hydrogen Chloride gas (HCl) (dried) or Acetyl Chloride/Ethanol (in situ HCl generation)
- Ammonia Source: Anhydrous Ammonia (gas) or Ammonium Carbonate
- Equipment: Two-neck round bottom flask, drying tube (CaCl₂), ice bath, vacuum filtration setup.

Step-by-Step Methodology

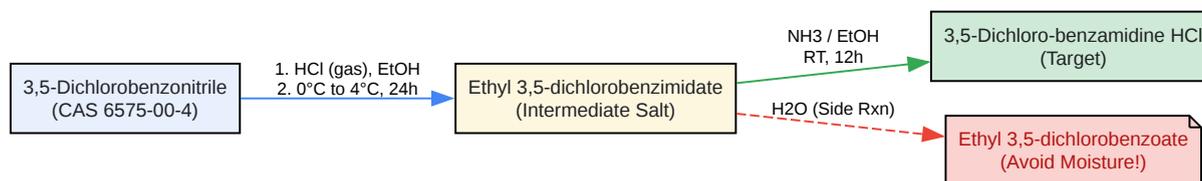
Stage 1: Formation of the Imidate Ester (Pinner Salt)

- Preparation: Dissolve 10.0 mmol (1.72 g) of 3,5-Dichlorobenzonitrile in 20 mL of anhydrous ethanol in a round-bottom flask.
- Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble dry HCl gas into the solution for 30–45 minutes until saturation.
 - Alternative: Add 5 equivalents of Acetyl Chloride dropwise to the ethanol solution at 0°C to generate anhydrous HCl in situ.
- Incubation: Seal the flask tightly (parafilm/stopper) to exclude moisture. Store at 4°C for 24–48 hours.
- Observation: A white precipitate (the imidate ester hydrochloride) may form. If no precipitate forms, add 50 mL of cold anhydrous diethyl ether to induce crystallization.
- Isolation: Filter the solid rapidly under nitrogen or dry air. Wash with cold dry ether. Do not expose to moist air, as the imidate hydrolyzes to the ester.

Stage 2: Conversion to Amidine

- Resuspension: Suspend the isolated imidate ester intermediate in 15 mL of anhydrous ethanol.
- Ammonolysis: Cool to 0°C. Add 2.0 equivalents of Ammonia (7N in Methanol) or add solid Ammonium Carbonate (excess).
- Reaction: Stir at room temperature for 12–24 hours. The mixture will clarify as the amidine forms.
- Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from Ethanol/Ether or Acetone to yield **3,5-Dichloro-benzamidine HCl**.

Visualizing the Synthesis Pathway



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Caption: Step-wise Pinner synthesis pathway converting the nitrile precursor to the active amidine inhibitor.

Biological Application: Protease Inhibition Assay

Objective: Determine the inhibition constant (

) of **3,5-Dichloro-benzamidine** against Bovine Trypsin. Mechanism: Competitive inhibition. The inhibitor competes with the substrate for the active site (S1 pocket).

Assay System

- Enzyme: Bovine Trypsin (Type I or equivalent). Stock: 1 mg/mL in 1 mM HCl.
- Substrate: BAPNA (N α -Benzoyl-DL-arginine 4-nitroanilide). Cleavage releases p-nitroaniline (yellow, Abs 405 nm).
- Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. (Calcium is required to stabilize Trypsin).

Detailed Protocol

- Preparation of Stocks:
 - Inhibitor Stock: Dissolve **3,5-Dichloro-benzamidine** HCl in DMSO to 10 mM. Prepare serial dilutions (e.g., 0.1 μ M to 100 μ M) in Assay Buffer.
 - Substrate Stock: Dissolve BAPNA in DMSO to 20 mM. Dilute to working concentration (e.g., 1 mM) in Assay Buffer.
- Assay Setup (96-well plate):

- Blank: 150 μ L Buffer + 50 μ L Substrate (No Enzyme).
- Control (V0): 140 μ L Buffer + 10 μ L Enzyme + 50 μ L Substrate (No Inhibitor).
- Experimental: 130 μ L Buffer + 10 μ L Inhibitor (various conc.) + 10 μ L Enzyme.
- Incubation & Initiation:
 - Incubate Enzyme and Inhibitor for 10 minutes at 25°C to reach equilibrium.
 - Add 50 μ L Substrate to initiate the reaction.
- Data Acquisition:
 - Monitor Absorbance at 405 nm kinetically for 10 minutes (read every 30 seconds).
 - Calculate the initial velocity () as the slope of the linear portion of the curve ().

Data Analysis (Cheng-Prusoff)

Since the inhibition is competitive, calculate

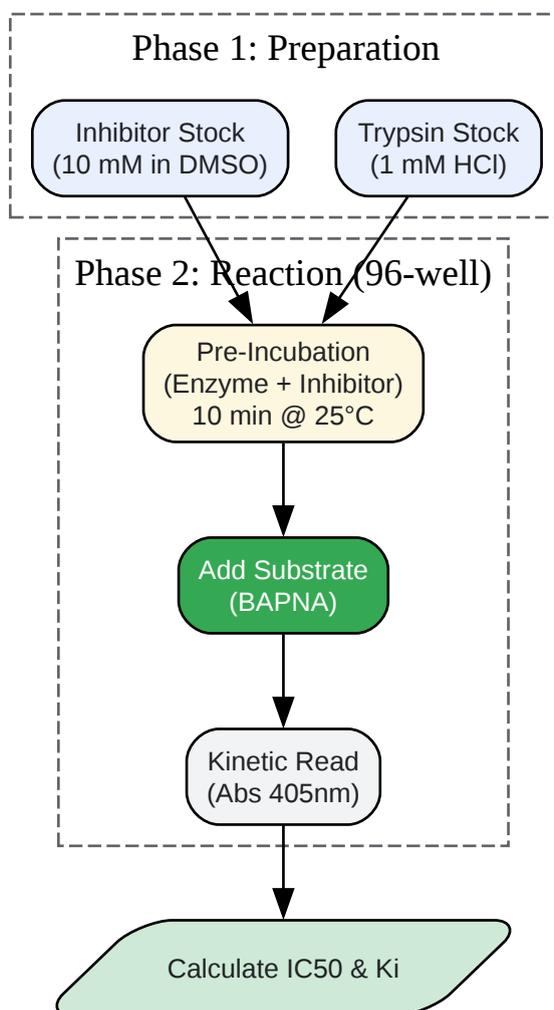
using the IC50 value:

- [S]: Concentration of substrate used.^{[1][3][4]}
- Km: Michaelis constant for BAPNA (typically ~1 mM for Trypsin).
- Interpretation: A lower

indicates higher potency. 3,5-dichloro substitution typically improves affinity over unsubstituted benzamidine (

) by enhancing hydrophobic contacts.

Experimental Workflow Diagram



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Caption: Kinetic assay workflow for determining protease inhibition constants.

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